REACTION_CXSMILES
|
[C:1]([NH:4][C:5]1[NH:6][C:7](=[O:16])[C:8]2[N:14]=[C:13]([Cl:15])[CH:12]=[CH:11][C:9]=2[N:10]=1)(=[O:3])[CH3:2].[CH2:17]([O:19][CH2:20][CH2:21]O)[CH3:18]>>[C:1]([NH:4][C:5]1[N:6]=[C:7]([O:16][CH2:18][CH2:17][O:19][CH2:20][CH3:21])[C:8]2[N:14]=[C:13]([Cl:15])[CH:12]=[CH:11][C:9]=2[N:10]=1)(=[O:3])[CH3:2]
|
Name
|
|
Quantity
|
0.954 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NC=1NC(C2=C(N1)C=CC(=N2)Cl)=O
|
Name
|
|
Quantity
|
0.54 g
|
Type
|
reactant
|
Smiles
|
C(C)OCCO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)NC=1N=C(C2=C(N1)C=CC(=N2)Cl)OCCOCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.6 g | |
YIELD: PERCENTYIELD | 48% | |
YIELD: CALCULATEDPERCENTYIELD | 48.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |